molecular formula C12H21NO5 B7858607 1,3-Diethyl 2-(3-methylbutanamido)propanedioate

1,3-Diethyl 2-(3-methylbutanamido)propanedioate

Cat. No.: B7858607
M. Wt: 259.30 g/mol
InChI Key: XBRQPOFQUXWIPB-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(3-methylbutanamido)propanedioate is an organic compound with the molecular formula C12H21NO5. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diethyl 2-(3-methylbutanamido)propanedioate can be synthesized through a multi-step organic synthesis process. The general approach involves the reaction of 3-methylbutanoic acid with diethyl malonate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1,3-Diethyl 2-(3-methylbutanamido)propanedioate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or esters.

  • Reduction: Amines.

  • Substitution: Substituted esters or amides.

Scientific Research Applications

1,3-Diethyl 2-(3-methylbutanamido)propanedioate is widely used in scientific research due to its versatility. It is employed in:

  • Chemistry: As a building block for synthesizing more complex organic molecules.

  • Biology: In studying enzyme mechanisms and biochemical pathways.

  • Medicine: As a precursor for pharmaceutical compounds.

  • Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-Diethyl 2-(3-methylbutanamido)propanedioate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes.

Molecular Targets and Pathways:

  • Enzymes: Specific enzymes that interact with the compound can be identified through biochemical assays.

  • Pathways: The compound may affect metabolic pathways by modulating enzyme activity.

Comparison with Similar Compounds

1,3-Diethyl 2-(3-methylbutanamido)propanedioate is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

  • Diethyl malonate

  • 3-methylbutanoic acid

  • Various amides and esters

These compounds share similarities in their functional groups but differ in their molecular structure and reactivity, making this compound distinct in its applications and properties.

Properties

IUPAC Name

diethyl 2-(3-methylbutanoylamino)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-17-11(15)10(12(16)18-6-2)13-9(14)7-8(3)4/h8,10H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRQPOFQUXWIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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